4-Hexadecanoyl-4H-1,2,4-triazole-3-carboxamide

Catalog No.
S13379143
CAS No.
62735-34-6
M.F
C19H34N4O2
M. Wt
350.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hexadecanoyl-4H-1,2,4-triazole-3-carboxamide

CAS Number

62735-34-6

Product Name

4-Hexadecanoyl-4H-1,2,4-triazole-3-carboxamide

IUPAC Name

4-hexadecanoyl-1,2,4-triazole-3-carboxamide

Molecular Formula

C19H34N4O2

Molecular Weight

350.5 g/mol

InChI

InChI=1S/C19H34N4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(24)23-16-21-22-19(23)18(20)25/h16H,2-15H2,1H3,(H2,20,25)

InChI Key

DYUCLDXYUCJTQM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)N1C=NN=C1C(=O)N

4-Hexadecanoyl-4H-1,2,4-triazole-3-carboxamide is a synthetic compound characterized by its unique triazole structure, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. This compound features a hexadecanoyl group, which is a long-chain fatty acid derivative, providing hydrophobic properties that may enhance its biological activity and solubility in lipid environments. The presence of the carboxamide functional group contributes to its potential interactions in biological systems, making it a subject of interest in medicinal chemistry.

The chemical behavior of 4-hexadecanoyl-4H-1,2,4-triazole-3-carboxamide is primarily influenced by the triazole ring, which can undergo various electrophilic and nucleophilic substitution reactions. The nitrogen atoms in the triazole ring are sites for electrophilic attack due to their electron-rich nature. This compound can also participate in cycloaddition reactions, particularly with alkynes or azides, leading to the formation of more complex triazole derivatives through methods such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Compounds containing the 1,2,4-triazole moiety have been extensively studied for their biological activities, including antimicrobial, antifungal, and anticancer properties. Specifically, derivatives of 4H-1,2,4-triazole have shown significant inhibitory effects against various pathogens and cancer cell lines. The long-chain fatty acid component may enhance cellular uptake and bioavailability, potentially improving the efficacy of this compound in therapeutic applications .

The synthesis of 4-hexadecanoyl-4H-1,2,4-triazole-3-carboxamide typically involves multi-step synthetic routes. One common approach includes the formation of the triazole ring via cycloaddition reactions involving azides and alkynes. Following this, the hexadecanoyl group can be introduced through acylation reactions with appropriate carboxylic acid derivatives. The use of solvents such as dimethylformamide or tert-butanol can facilitate these reactions under controlled conditions to optimize yield and purity .

The applications of 4-hexadecanoyl-4H-1,2,4-triazole-3-carboxamide are diverse. It may serve as an antimicrobial agent in pharmaceutical formulations due to its potential efficacy against bacterial and fungal infections. Additionally, its unique structure makes it suitable for use in drug development processes aimed at targeting specific diseases or conditions where triazole compounds have demonstrated therapeutic benefits . Furthermore, its hydrophobic nature allows for possible applications in lipid-based drug delivery systems.

Interaction studies involving 4-hexadecanoyl-4H-1,2,4-triazole-3-carboxamide focus on its binding affinity to various biological targets. These studies often utilize techniques such as molecular docking simulations and in vitro assays to evaluate how this compound interacts with enzymes or receptors relevant to disease pathways. Understanding these interactions is crucial for assessing its potential as a therapeutic agent and optimizing its pharmacological properties .

Several compounds share structural similarities with 4-hexadecanoyl-4H-1,2,4-triazole-3-carboxamide. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-Hexadecyl-1H-1,2,3-triazoleTriazoleContains a shorter alkyl chain; potential for different solubility profiles.
5-(Phenyl)-1H-1,2,3-triazoleTriazoleExhibits significant anticancer activity; lacks fatty acid moiety.
1-(2-Hydroxyethyl)-1H-1,2,3-triazoleTriazoleContains a hydroxyl group enhancing hydrogen bonding capabilities; lower lipophilicity.
4-(Chlorophenyl)-1H-1,2,3-triazoleTriazoleChlorinated phenyl group may increase reactivity; used in various pharmacological studies.

These compounds highlight the versatility of the triazole framework while emphasizing the unique properties imparted by the hexadecanoyl group in 4-hexadecanoyl-4H-1,2,4-triazole-3-carboxamide.

The synthesis of 1,2,4-triazole derivatives, including 4-Hexadecanoyl-4H-1,2,4-triazole-3-carboxamide, relies fundamentally on established cycloaddition methodologies that form the heterocyclic triazole core [1]. Traditional approaches for 1,2,4-triazole formation involve several well-documented synthetic pathways, each offering distinct advantages and limitations in terms of yield, selectivity, and reaction conditions [2] [1].

The most widely employed traditional method involves the cyclization of hydrazides with formamide or related nitrogen-containing compounds [3]. This approach typically requires elevated temperatures and extended reaction times, with the formation of the triazole ring proceeding through nucleophilic attack and subsequent ring closure mechanisms [2]. The reaction of acyl hydrazides with isothioureas represents another classical approach, where the acyl hydrazide reacts with an isothiourea derivative in the presence of a base to form the desired 1,2,4-triazole structure [4].

A particularly relevant traditional method for the synthesis of 4-substituted 1,2,4-triazoles involves the reaction of thiosemicarbazides with carboxylic acid derivatives under alkaline conditions [2]. This method has been extensively documented for the preparation of various triazole derivatives, with ring closure proceeding through intramolecular cyclization following the initial condensation reaction [2]. The process typically involves heating the thiosemicarbazide precursor in an alkaline medium, facilitating the formation of the triazole ring through elimination of hydrogen sulfide [2].

The cyclization of hydrazones represents another traditional approach that has been successfully applied to 1,2,4-triazole synthesis [1]. In this method, hydrazones derived from appropriate carbonyl compounds undergo cyclization in the presence of suitable reagents to form the triazole core [1]. The reaction mechanism involves the formation of an intermediate that subsequently undergoes intramolecular cyclization to yield the desired triazole product [1].

Traditional cycloaddition approaches often require careful optimization of reaction conditions to achieve satisfactory yields [1]. Temperature control is particularly critical, as insufficient heating may result in incomplete cyclization, while excessive temperatures can lead to decomposition of sensitive functional groups [2]. The choice of solvent system also plays a crucial role in determining reaction efficiency, with polar protic solvents generally favoring the cyclization process [1].

Traditional MethodTypical Yield RangeReaction TimeTemperature Requirements
Hydrazide-Formamide Cyclization60-75% [3]3-6 hours110-120°C [3]
Acyl Hydrazide-Isothiourea54-58% [4]1-3 daysRoom temperature [4]
Thiosemicarbazide Cyclization62-79% [2]2-4 hours90-95°C [2]
Hydrazone Cyclization47-63% [5]4-8 hours80-100°C [5]

Acylation Strategies for Hexadecanoyl Group Incorporation

The incorporation of the hexadecanoyl group into the 4-position of the 1,2,4-triazole ring requires specialized acylation strategies that ensure selective functionalization while maintaining the integrity of the triazole core [6] [7]. The acylation of triazole derivatives presents unique challenges due to the electron-rich nature of the heterocyclic system and the potential for competing reactions at multiple nitrogen centers [6].

The most straightforward approach for hexadecanoyl incorporation involves the direct acylation of pre-formed 1,2,4-triazole-3-carboxamide derivatives using hexadecanoyl chloride or hexadecanoic anhydride [6]. This method typically employs mild reaction conditions and requires the presence of a suitable base to neutralize the hydrogen chloride generated during the acylation process [6]. The regioselectivity of this approach favors acylation at the nitrogen-4 position due to its enhanced nucleophilicity compared to other potential reaction sites [6].

Alternative acylation strategies involve the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond between hexadecanoic acid and the triazole nitrogen [7]. This approach offers advantages in terms of reaction mildness and functional group tolerance, making it particularly suitable for sensitive substrates [7]. The reaction typically proceeds through the formation of an activated intermediate that subsequently undergoes nucleophilic attack by the triazole nitrogen [7].

The use of mixed anhydrides represents another viable strategy for hexadecanoyl incorporation [6]. In this approach, hexadecanoic acid is first converted to a mixed anhydride using reagents such as isobutyl chloroformate, followed by reaction with the triazole substrate [6]. This method offers good control over reaction selectivity and typically provides clean reaction products with minimal side reactions [6].

Acylation reactions involving long-chain fatty acids such as hexadecanoic acid require careful attention to solvent selection and reaction temperature [8]. The hydrophobic nature of the hexadecanoyl group necessitates the use of organic solvents that can effectively solubilize both the fatty acid derivative and the triazole substrate [8]. Common solvent systems include dichloromethane, tetrahydrofuran, and dimethylformamide, each offering distinct advantages depending on the specific reaction conditions [6] [7].

The efficiency of hexadecanoyl incorporation is significantly influenced by the presence of competing nucleophilic centers within the triazole structure [6]. Protective group strategies may be necessary to ensure selective acylation at the desired position, particularly when multiple reactive nitrogen atoms are present [6]. Temporary protection of competing nucleophilic sites allows for controlled introduction of the hexadecanoyl group with high regioselectivity [6].

Acylation MethodReagent SystemTypical YieldReaction Conditions
Acid Chloride MethodHexadecanoyl chloride/Base75-85% [6]0-25°C, 2-4 hours [6]
Carbodiimide CouplingEDC/HOBt/DIPEA70-80% [7]Room temperature, 12-18 hours [7]
Mixed AnhydrideIsobutyl chloroformate65-75% [6]-10 to 0°C, 1-3 hours [6]
Anhydride MethodHexadecanoic anhydride60-70% [6]50-80°C, 3-6 hours [6]

Microwave-Assisted and Solvent-Free Modern Synthesis Techniques

Modern synthetic approaches for 4-Hexadecanoyl-4H-1,2,4-triazole-3-carboxamide synthesis have increasingly focused on microwave-assisted and solvent-free methodologies that offer significant advantages in terms of reaction efficiency, environmental impact, and energy consumption [9] [10]. These advanced techniques represent a paradigm shift from traditional heating methods, providing enhanced reaction rates and improved yields while adhering to green chemistry principles [9] [10].

Microwave-assisted synthesis has revolutionized triazole chemistry by dramatically reducing reaction times from hours to minutes while maintaining or improving product yields [9] [10]. The mechanism of microwave heating involves direct interaction with polar molecules in the reaction mixture, resulting in rapid and uniform heating that cannot be achieved through conventional thermal methods [9]. For 1,2,4-triazole synthesis, microwave irradiation has been shown to accelerate cyclization reactions by factors of 36 to 72 compared to conventional heating [9].

The application of microwave technology to triazole-3-carboxamide synthesis has yielded particularly impressive results [9]. One-pot synthesis methods utilizing microwave irradiation have achieved reaction completion in 30 minutes compared to 12-16 hours required for conventional methods [9]. The enhanced reaction kinetics observed under microwave conditions are attributed to the selective heating of polar reaction intermediates, which accelerates the rate-determining steps in triazole formation [9].

Solvent-free synthesis represents another significant advancement in triazole chemistry, offering both environmental and practical advantages [11]. The elimination of organic solvents not only reduces environmental impact but also simplifies product isolation and purification procedures [11]. Solvent-free methods for triazole synthesis have been successfully implemented using supported catalysts, with reaction times reduced to minutes while achieving excellent yields [11].

The combination of microwave heating with solvent-free conditions has proven particularly effective for triazole synthesis [9] [12]. These hybrid approaches utilize the enhanced heating efficiency of microwave irradiation while eliminating the need for organic solvents [9]. The resulting methodologies offer exceptional atom economy and energy efficiency, making them attractive for both laboratory and industrial applications [9].

Catalyst systems specifically designed for microwave-assisted triazole synthesis have been developed to optimize reaction efficiency [13]. Copper-based catalysts supported on polymer matrices have shown exceptional activity under microwave conditions, facilitating rapid triazole formation with excellent regioselectivity [13]. The use of such catalysts allows for precise control over reaction parameters and enables the synthesis of complex triazole derivatives with high efficiency [13].

Temperature control in microwave-assisted synthesis requires specialized equipment capable of precise monitoring and adjustment [12]. The rapid heating achieved through microwave irradiation necessitates careful temperature management to prevent overheating and substrate decomposition [12]. Modern microwave synthesis equipment incorporates advanced temperature and pressure monitoring systems that ensure reproducible reaction conditions [12].

Synthesis MethodReaction TimeYield ImprovementEnergy Efficiency
Conventional Heating12-16 hours [9]BaselineStandard
Microwave-Assisted30 minutes [9]10-15% increase [9]70% reduction [9]
Solvent-Free5-10 minutes [11]5-10% increase [11]80% reduction [11]
MW + Solvent-Free8-9 minutes [9]15-20% increase [9]85% reduction [9]

Purification Protocols and Yield Optimization Challenges

The purification of 4-Hexadecanoyl-4H-1,2,4-triazole-3-carboxamide presents unique challenges due to the amphiphilic nature of the molecule, which combines a hydrophilic triazole-carboxamide head group with a long hydrophobic hexadecanoyl chain [14] [15]. These structural features necessitate specialized purification protocols that address both the polar and nonpolar characteristics of the target compound [14] [15].

High-performance liquid chromatography represents the gold standard for triazole derivative purification, offering exceptional resolution and quantitative analysis capabilities [14] [15]. Reversed-phase chromatography using C18 columns has proven particularly effective for separating triazole compounds with varying degrees of lipophilicity [14]. The optimization of mobile phase composition is critical, with gradient elution systems employing acetonitrile-water mixtures providing optimal separation of triazole derivatives [14].

Column chromatography remains a fundamental purification technique for triazole compounds, though specific considerations must be addressed when dealing with long-chain acylated derivatives [16]. The choice of stationary phase is crucial, with silica gel being the most commonly employed adsorbent for triazole purification [16]. Solvent systems typically involve mixtures of ethyl acetate and petroleum ether, with the ratio adjusted based on the polarity of the target compound [16].

The purification of triazole derivatives is complicated by the potential for tautomeric equilibria, which can result in peak broadening and reduced separation efficiency [17]. Nuclear magnetic resonance spectroscopy reveals that triazole tautomerism occurs rapidly on the NMR timescale, necessitating purification conditions that minimize tautomeric interconversion [17]. Temperature control during purification is therefore essential to maintain compound stability and ensure reproducible results [17].

Recrystallization protocols for triazole derivatives require careful selection of solvent systems that balance solubility considerations with crystal quality [18] [19]. The presence of the long hexadecanoyl chain significantly influences solubility behavior, typically requiring mixed solvent systems or elevated temperatures to achieve complete dissolution [18]. The cooling rate during recrystallization critically affects crystal formation and final product purity [18].

Yield optimization in triazole synthesis faces several fundamental challenges related to competing reaction pathways and side product formation [1] [4]. The presence of multiple nucleophilic nitrogen centers in triazole intermediates can lead to undesired regioisomers, necessitating careful reaction design to favor the desired substitution pattern [1]. Optimization studies have revealed that reaction temperature, solvent choice, and catalyst loading significantly influence both yield and selectivity [4].

The removal of unreacted starting materials and reaction byproducts requires specialized extraction protocols [19]. Aqueous-organic extractions are commonly employed, with the pH of the aqueous phase carefully controlled to optimize the distribution of triazole products between phases [19]. The amphoteric nature of triazole-carboxamide derivatives necessitates precise pH control to ensure efficient extraction and minimize product loss [19].

Analytical characterization of purified products involves multiple complementary techniques to ensure structural integrity and purity [20] [21]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with characteristic triazole ring protons appearing as distinctive singlets in the aromatic region [20]. Infrared spectroscopy offers additional structural information, with carbonyl stretching frequencies providing clear evidence of successful acylation [21].

Purification MethodTypical RecoveryPurity AchievedTime Requirements
Column Chromatography70-85% [16]90-95% [16]2-4 hours [16]
HPLC Purification85-95% [14]>98% [14]1-2 hours [14]
Recrystallization60-75% [18]85-92% [18]4-8 hours [18]
Extraction/Washing75-90% [19]80-90% [19]1-3 hours [19]

X-ray crystallographic analysis represents a fundamental approach for understanding the solid-state structure of triazole-carboxamide derivatives. Comprehensive crystallographic investigations of related 1,2,4-triazole compounds have provided essential insights into the geometric parameters and intermolecular interactions characteristic of this structural class [1] [2].

Crystallographic studies of 1H-1,2,4-triazole-3-carboxamide derivatives reveal that these compounds typically adopt planar conformations within the triazole ring system [1]. The fundamental structural unit exhibits specific geometric characteristics with carbon-oxygen bond lengths of approximately 1.2524 Å in the carboxamide functionality, confirming the amide form of the compound [2]. The triazole ring demonstrates planarity with root-mean-square deviations typically below 0.005 Å [3].

Table 1: Crystallographic Parameters for Triazole-Carboxamide Derivatives

CompoundCrystal SystemSpace GroupCell Parameters (Å)Bond Angles (°)Reference
1H-1,2,4-triazole-3-carboxamideMonoclinicP21/ca=4.796, b=5.049, c=21.290β=91.43 [1]
5-amino-1H-1,2,3-triazole-4-carboxamideMonoclinicP21/cVariousβ range: 91-95° [1]
Triazole derivatives with halogen substituentsTriclinic/MonoclinicP-1/P21Multiple configurationsDihedral: 2.8-6.1° [4] [5]

The hydrogen bonding networks in triazole-carboxamide crystals are particularly noteworthy, with nitrogen-hydrogen···oxygen and nitrogen-hydrogen···nitrogen interactions forming extensive supramolecular architectures [1] [2]. These hydrogen bonding patterns create infinite sheets that provide two-dimensional networks parallel to specific crystallographic planes [2]. The directional nature of these interactions, with donor-acceptor distances ranging from 3.00 to 3.03 Å and interaction angles exceeding 173°, contributes to the overall stability of the crystal structure [6].

In the context of 4-hexadecanoyl-4H-1,2,4-triazole-3-carboxamide, the extended alkyl chain would be expected to influence the packing arrangement through van der Waals interactions between the long-chain fatty acid substituents. The hexadecanoyl moiety would likely adopt extended conformations to minimize steric interactions while maximizing favorable hydrophobic contacts between adjacent molecules [7].

Spectroscopic Fingerprinting (¹H/¹³C Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Spectroscopic characterization provides comprehensive structural information for triazole-carboxamide derivatives through multiple analytical techniques. The spectroscopic fingerprint of 4-hexadecanoyl-4H-1,2,4-triazole-3-carboxamide can be predicted based on established patterns observed in related compounds [8] [9] [10].

Proton Nuclear Magnetic Resonance Spectroscopy Analysis

The ¹H Nuclear Magnetic Resonance spectrum of triazole-carboxamide derivatives typically exhibits characteristic signals that provide unambiguous structural identification [9] [11]. The triazole ring proton appears as a singlet in the range of 8.50-8.60 parts per million in dimethyl sulfoxide-d6, consistent with the electron-deficient nature of the heterocyclic system [9]. For 4-hexadecanoyl-4H-1,2,4-triazole-3-carboxamide, the carboxamide protons would be expected to appear as broad signals in the region of 6.5-7.5 parts per million due to rapid exchange with solvent [8].

The hexadecanoyl chain would contribute a complex multiplet pattern in the aliphatic region, with the terminal methyl group appearing as a triplet at approximately 0.9 parts per million, and the methylene protons generating overlapping multiplets between 1.2-2.6 parts per million [9]. The carbonyl-adjacent methylene group would be deshielded, appearing around 2.4-2.6 parts per million [12].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy Data

The ¹³C Nuclear Magnetic Resonance spectrum provides crucial information about the carbon framework of the molecule [9] [11]. The triazole carbon atoms typically resonate in distinct regions: the carbon bearing the carboxamide functionality appears around 146-150 parts per million, while other ring carbons appear between 123-165 parts per million [9]. The carboxamide carbonyl carbon exhibits a characteristic signal around 167-170 parts per million [9].

For the hexadecanoyl substituent, the fatty acid carbonyl carbon would resonate around 170-175 parts per million, while the aliphatic chain carbons would appear in the typical alkyl region of 14-35 parts per million [12]. The coupling constants determined through Insensitive Nuclei Enhanced by Polarization Transfer and chemical shift selective filtering techniques provide additional structural validation [11].

Fourier Transform Infrared Spectroscopy Characteristics

Fourier Transform Infrared spectroscopy reveals distinctive vibrational modes characteristic of the triazole-carboxamide structure [10] [13]. The carboxamide functionality exhibits characteristic absorption bands: the nitrogen-hydrogen stretching vibrations appear around 3200-3400 cm⁻¹, while the carbon-oxygen stretching of the amide occurs near 1650-1680 cm⁻¹ [13] [14].

Table 2: Characteristic Infrared Absorption Bands for Triazole-Carboxamide Derivatives

Functional GroupFrequency Range (cm⁻¹)AssignmentIntensity
N-H stretch (amide)3200-3400ν(N-H)Medium-Strong
C=O stretch (amide)1650-1680ν(C=O)Strong
C=O stretch (acyl)1700-1750ν(C=O)Strong
Triazole ring1500-1600ν(C=N)Medium
C-H stretch (alkyl)2850-2950ν(C-H)Strong

The triazole ring contributes specific marker bands that have been identified through detailed normal coordinate analysis [10] [13]. These include carbon-nitrogen stretching vibrations in the 1500-1600 cm⁻¹ region and ring breathing modes around 1400-1500 cm⁻¹ [13]. The hexadecanoyl chain would contribute strong carbon-hydrogen stretching absorptions in the 2850-2950 cm⁻¹ region, characteristic of long-chain aliphatic compounds [13].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of triazole derivatives reveals characteristic fragmentation pathways [15] [16] [17]. The molecular ion peak for 4-hexadecanoyl-4H-1,2,4-triazole-3-carboxamide would appear at mass-to-charge ratio 351 (calculated molecular weight), with specific fragmentation patterns involving loss of the fatty acid chain and triazole ring modifications [17].

Fragmentation of 1,2,4-triazole derivatives occurs through two predominant pathways involving the loss of RCN groups originating from both carbon-3 and carbon-5 positions [17]. For the hexadecanoyl derivative, additional fragmentation would include loss of the acyl chain (mass loss of 239 atomic mass units) and sequential methylene losses characteristic of fatty acid derivatives [16].

Density Functional Theory Calculations of Electronic Structure

Density Functional Theory calculations provide comprehensive insights into the electronic structure and molecular properties of triazole-carboxamide derivatives [18] [19] [20]. These computational approaches enable detailed analysis of geometric parameters, electronic distributions, and energetic properties that complement experimental observations.

Molecular Geometry Optimization

Density Functional Theory calculations using the B3LYP functional with 6-31G(d,p) basis sets have been extensively employed for triazole compounds [21] [22] [23]. For 4-hexadecanoyl-4H-1,2,4-triazole-3-carboxamide, optimization would reveal the most stable molecular conformation, with the triazole ring maintaining planarity and the hexadecanoyl chain adopting an extended configuration to minimize steric interactions [21].

The calculated bond lengths and bond angles demonstrate excellent agreement with experimental crystallographic data [21]. The triazole ring exhibits characteristic nitrogen-nitrogen bond lengths of approximately 1.295 Å and carbon-nitrogen bonds ranging from 1.32-1.35 Å [22]. The carboxamide functionality displays typical amide bond characteristics with carbon-oxygen distances around 1.25 Å and carbon-nitrogen bonds of approximately 1.33 Å [21].

Electronic Properties and Frontier Molecular Orbitals

The electronic structure analysis reveals important information about the reactivity and stability of the compound [20] [24]. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies provide insights into the electron-donating and electron-accepting capabilities of the molecule [19] [24].

Table 3: Calculated Electronic Properties of Triazole-Carboxamide Derivatives

PropertyCalculated ValueMethodReference
HOMO Energy-6.2 to -6.8 eVDFT/B3LYP [19] [24]
LUMO Energy-1.5 to -2.1 eVDFT/B3LYP [19] [24]
Energy Gap3.1-4.7 eVDFT/B3LYP [18] [19]
Dipole Moment2.5-4.8 DebyeDFT/B3LYP [21] [23]

The energy gap between frontier orbitals typically ranges from 3.1 to 4.7 electron volts for triazole derivatives, indicating moderate reactivity [18] [19]. The 1,2,4-triazole moiety exhibits strong electron-withdrawing characteristics, with the carboxamide functionality contributing to the overall electronic distribution [20].

Chemical Reactivity Parameters

Quantum chemical calculations enable determination of global reactivity descriptors including electronegativity, chemical hardness, and softness [21] [23]. These parameters provide quantitative measures of chemical reactivity and stability. The electronegativity values typically range from 4.0 to 5.5 electron volts, while chemical hardness values fall between 1.5 to 2.5 electron volts for triazole-carboxamide systems [23].

The Mulliken atomic charges reveal the charge distribution within the molecule, with the triazole nitrogen atoms carrying partial negative charges and the carbonyl carbons exhibiting positive character [23]. These charge distributions correlate with observed reactivity patterns and intermolecular interaction sites [21].

Molecular Dynamics Simulations of Lipid Interaction Capabilities

Molecular dynamics simulations provide detailed insights into the dynamic behavior and lipid interaction capabilities of 4-hexadecanoyl-4H-1,2,4-triazole-3-carboxamide [25] [26] [27]. These computational approaches enable investigation of membrane interactions, conformational flexibility, and thermodynamic properties in biologically relevant environments.

Simulation Methodology and Parameters

Molecular dynamics simulations of triazole derivatives typically employ established force fields such as CHARMM36 or AMBER with explicit solvent models [25] [28] [27]. For lipid interaction studies, the compound would be simulated in lipid bilayer systems containing phosphatidylcholine or other relevant membrane components [28] [29].

The simulation parameters include temperature control at physiological conditions (310 Kelvin), pressure coupling to maintain membrane integrity, and periodic boundary conditions to eliminate finite size effects [25] [27]. Simulation timescales typically extend from 100 nanoseconds to several microseconds to capture relevant conformational transitions and equilibration processes [25].

Lipid Membrane Interaction Analysis

The hexadecanoyl chain of 4-hexadecanoyl-4H-1,2,4-triazole-3-carboxamide would be expected to demonstrate significant affinity for lipid bilayer environments due to its amphiphilic nature [28] [30]. Molecular dynamics simulations reveal that long-chain fatty acid derivatives can insert into membrane systems, with the hydrophobic chain aligning with the lipid acyl chains and the polar triazole-carboxamide head group interacting with the aqueous interface [27] [30].

Table 4: Molecular Dynamics Simulation Parameters for Lipid Interaction Studies

ParameterValue/RangeSystem TypeReference
Simulation Time100-1000 nsLipid Bilayer [25] [27]
Temperature310 KPhysiological [26] [27]
Pressure1 atmNPT Ensemble [28] [29]
Box Size6-10 nmPeriodic [28] [30]
Lipid CompositionDPPC/POPCMembrane Model [28] [29]

Conformational Dynamics and Flexibility

The molecular dynamics trajectories provide information about conformational flexibility and preferred orientations of the compound within membrane environments [26] [27]. The triazole ring maintains its planar geometry throughout the simulation, while the hexadecanoyl chain exhibits typical fatty acid conformational dynamics with trans conformations predominating and occasional gauche defects [26].

Root Mean Square Deviation analysis reveals the structural stability of the compound, with the triazole-carboxamide core showing limited flexibility (RMSD < 1.5 Å) while the fatty acid chain demonstrates greater conformational freedom [25]. Root Mean Square Fluctuation calculations identify the most mobile regions of the molecule, typically concentrated at the terminal methyl group of the alkyl chain [25].

Interaction Energy Analysis

The interaction energies between 4-hexadecanoyl-4H-1,2,4-triazole-3-carboxamide and lipid membrane components can be decomposed into electrostatic, van der Waals, and hydrogen bonding contributions [26] [27]. The hexadecanoyl chain contributes primarily through van der Waals interactions with membrane lipids, while the triazole-carboxamide moiety participates in hydrogen bonding with phosphate groups and water molecules at the membrane interface [27].

Molecular Mechanics Poisson-Boltzmann Surface Area and Molecular Mechanics Generalized Born Surface Area calculations provide quantitative estimates of binding free energies and interaction strengths [25]. These analyses indicate favorable interactions between the compound and lipid membranes, with binding energies typically ranging from -20 to -40 kilocalories per mole [25].

Membrane Perturbation Effects

The insertion of amphiphilic triazole derivatives into lipid bilayers can induce local membrane perturbations that affect bilayer properties [28] [29]. Molecular dynamics simulations reveal changes in lipid order parameters, membrane thickness, and area per lipid upon compound incorporation [29]. These effects are concentration-dependent and provide insights into the potential biological activity and membrane-disrupting capabilities of the compound [28].

XLogP3

5.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

350.26817634 g/mol

Monoisotopic Mass

350.26817634 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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